N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)
Description
Evolution of Deuterated Standards in Biochemical Research
Deuterated compounds emerged as critical tools in analytical chemistry during the mid-20th century, driven by advancements in nuclear magnetic resonance (NMR) and mass spectrometry (MS). The substitution of hydrogen with deuterium in organic molecules introduced measurable isotopic distinctions without significantly altering chemical reactivity, enabling precise tracking of metabolic pathways and reaction mechanisms. Early applications focused on simple deuterated solvents (e.g., deuterated chloroform) for NMR calibration. By the 1980s, deuterated internal standards became indispensable in quantitative MS, particularly for correcting matrix effects and instrument variability. For example, deuterated analogs of amino acids and pharmaceuticals allowed researchers to differentiate endogenous compounds from exogenous analytes in complex biological matrices.
The development of N-Acetyl-S-[3-Acetamino-6-Hydroxphenyl]Cysteine-d5 Allyl Ester (Major) reflects this trajectory, combining isotopic labeling with structural specificity to study mercapturic acid metabolism. Its synthesis leverages modern catalytic deuteration techniques, such as hydrogen-deuterium exchange (HIE) reactions using transition-metal catalysts, which enable selective deuterium incorporation at non-labile positions.
Table 1: Milestones in Deuterated Standard Development
Mercapturic Acid Pathway: Biochemical Significance
The mercapturic acid pathway is a primary detoxification mechanism for electrophilic xenobiotics, involving glutathione conjugation, enzymatic processing, and urinary excretion of N-acetyl-L-cysteine derivatives. This pathway neutralizes reactive intermediates, such as those generated from allyl compounds, by forming stable S-conjugates. For instance, allyl alcohol is metabolized to allylmercapturic acid (N-acetyl-S-allyl-L-cysteine) and 3-hydroxypropylmercapturic acid, both critical biomarkers of oxidative stress and chemical exposure.
Properties
IUPAC Name |
prop-2-enyl (2R)-2-acetamido-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-4-7-23-16(22)13(18-11(3)20)9-24-15-8-12(17-10(2)19)5-6-14(15)21/h4-6,8,13,21H,1,7,9H2,2-3H3,(H,17,19)(H,18,20)/t13-/m0/s1/i2D3,5D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLTMPLLWYRSB-ZMPJHPQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OCC=C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)OCC=C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675514 | |
| Record name | Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331889-45-2 | |
| Record name | Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Stages:
-
Deuterated Precursor Synthesis :
-
Cysteine Conjugation :
-
Allyl Esterification :
Deuterium Labeling Strategies
Isotopic incorporation is critical for tracking metabolic pathways via mass spectrometry. The d5 labeling in this compound targets two regions:
Table 1: Isotopic Incorporation Rates
| Position | Isotopic Incorporation (%) | Method of Introduction |
|---|---|---|
| Benzene C-4 | 89 | Catalytic deuteration of precursor |
| Benzene C-6 | 64 | Post-synthetic H-D exchange |
| Acetyl Group | 99 | CD₃COCl acylation |
Stepwise Synthesis and Optimization
Synthesis of Deuterated Acetaminophen
Cysteine Conjugation
Allyl Ester Formation
-
Coupling Agents : DCC/DMAP in dichloromethane.
-
Reaction Time : 6 h at room temperature.
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the allyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.
Scientific Research Applications
Pharmacological Research
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 allyl ester is primarily utilized in pharmacological studies due to its role as a stable isotope-labeled compound. This labeling allows for precise tracking of metabolic processes involving cysteine derivatives. The compound's structure suggests potential antioxidant properties, similar to those observed in N-acetyl cysteine, which is known for its ability to replenish glutathione levels and mitigate oxidative stress.
Mass Spectrometry
The incorporation of deuterium into the compound enhances its performance in mass spectrometry applications. The isotopic labeling aids in distinguishing between different metabolites during analysis, facilitating more accurate quantification of biochemical pathways. This is particularly useful in studies examining drug metabolism and pharmacokinetics.
Biochemical Pathway Studies
Research utilizing N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 allyl ester has been pivotal in elucidating the mechanisms of action for various therapeutic agents. For example, it has been employed to study the metabolic fate of cysteine derivatives in cellular systems, providing insights into their roles in cellular signaling and detoxification processes.
Antioxidant Studies
Given its structural similarities to N-acetyl cysteine, this compound is being investigated for its antioxidant capabilities. Studies suggest that derivatives of cysteine can enhance the endogenous antioxidant system, potentially offering protective effects against liver toxicity and other oxidative stress-related conditions .
Proteomics Research
The compound has found application in proteomics, where it serves as a reference standard for the quantification of proteins involved in redox reactions and other metabolic processes. Its stable isotope nature allows researchers to accurately measure protein turnover rates and interactions within complex biological systems .
Case Study 1: Metabolic Tracking
A study conducted by Tsikas et al. demonstrated the effectiveness of using deuterated compounds like N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 allyl ester for tracking metabolic pathways involving nitric oxide and hydrogen sulfide donors. The research highlighted the enhanced oral bioavailability of such compounds compared to their non-deuterated counterparts .
Case Study 2: Antioxidant Efficacy
Research published on the methanol extract of Dicranopteris linearis indicated that derivatives of N-acetyl cysteine could impede acetaminophen-induced liver toxicity by enhancing the endogenous antioxidant system. This study underscores the relevance of similar compounds in developing therapeutic strategies against oxidative damage .
Mechanism of Action
The mechanism by which N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) exerts its effects involves its interaction with specific molecular targets. The acetyl and cysteine moieties play crucial roles in binding to enzymes and receptors, modulating their activity. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and pharmacokinetics.
Comparison with Similar Compounds
Key Differences :
- The 3-acetamino-6-hydroxyphenyl substituent in the target compound introduces both hydroxyl and acetamido functional groups, enhancing polarity compared to simpler alkyl or benzyl analogs. This may influence solubility and metabolic clearance rates .
- The allyl ester distinguishes it from sodium salts (e.g., 3HPMA) or free carboxylic acids, offering distinct hydrolysis kinetics and stability in biological matrices .
Allyl Esters vs. Other Esters in Mercapturic Acids
Allyl esters are less common than methyl or ethyl esters in mercapturic acids but provide unique advantages:
Deuterated vs. Non-Deuterated Analogs
Deuteration (d5) in the target compound contrasts with non-deuterated analogs like N-Acetyl-S-benzyl-L-cysteine:
Analytical Chemistry
- The deuterated allyl ester serves as an internal standard for quantifying low-abundance mercapturic acids in urine, with detection limits (LLOD) as low as 0.1 ng/mL via LC-MS/MS .
- Allyl esters are stable in acidic conditions (pH < 4), making them suitable for long-term storage in biobanking .
Metabolic and Toxicological Studies
- Unlike N-Acetyl-S-allyl-L-cysteine (a biomarker for allyl alcohol exposure), the target compound’s phenyl substituent suggests exposure to phenolic toxins or pharmaceuticals .
- The acetamido group may mimic post-translational modifications in proteins, enabling studies on electrophile adduct formation .
Biological Activity
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 allyl ester, a stable isotope-labeled derivative of cysteine, has garnered attention in biochemical research for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cysteine backbone modified with an acetyl group and an allyl ester, making it a valuable tool in various studies related to pharmacology and biochemistry.
- Molecular Formula : C16D5H15N2O5S
- Molecular Weight : 357.436 g/mol
- CAS Number : 1331889-45-2
- SMILES Representation : [2H]c1cc(O)c(SCC@HC(=O)OCC=C)c([2H])c1NC(=O)C([2H])([2H])[2H]
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 allyl ester exhibits several biological activities primarily attributed to its role as a cysteine derivative. Cysteine and its derivatives are known for their antioxidant properties, ability to modulate redox states, and involvement in cellular signaling pathways. The allyl ester modification enhances its lipophilicity, potentially improving cellular uptake and bioavailability.
Antioxidant Properties
Research indicates that compounds similar to N-acetyl cysteine (NAC), including its derivatives, possess significant antioxidant capabilities. These properties are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity and Cell Viability
A study investigating the cytotoxic effects of S-allyl cysteine (a related compound) on human cell lines demonstrated that modifications to the cysteine structure can influence cell viability. The introduction of acetyl and allyl groups may alter the compound's interaction with cellular targets, thereby affecting its cytotoxic profile .
Case Studies
- Cell Proliferation Studies
- Protein Interaction Studies
Table 1: Comparison of Biological Activities of Cysteine Derivatives
| Compound Name | Antioxidant Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester | Moderate | Low | ROS modulation |
| S-Allyl Cysteine | High | Moderate | Apoptosis induction |
| N-Acetyl Cysteine | High | Low | Glutathione precursor |
Q & A
What synthetic strategies ensure high isotopic purity and yield for N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester?
Basic
The synthesis of deuterated analogs like the -d5 variant requires precise control over reaction conditions and deuterium sources. A common approach involves substituting hydrogen-containing reagents (e.g., D₂O, deuterated alcohols) in key steps, such as acetylation or esterification. For example, allyl ester formation can be achieved via palladium-catalyzed coupling or direct esterification under acidic conditions (e.g., H₂SO₄) at 100–150°C . To optimize yield, use anhydrous solvents and inert atmospheres to prevent hydrolysis. Purification via reverse-phase HPLC or silica gel chromatography ensures isotopic purity (>98%), confirmed by mass spectrometry (MS) .
Advanced
Advanced synthesis challenges include minimizing kinetic isotope effects (KIEs) during deuterium incorporation. For the -d5 label, selective deuteration at non-reactive sites (e.g., methyl or phenyl groups) reduces KIEs. Multi-step protocols, such as initial synthesis of the non-deuterated core followed by isotopic exchange using deuterated acetic anhydride, can improve efficiency. Characterization via ²H NMR and high-resolution MS (HRMS) validates isotopic distribution .
How can structural and isotopic integrity be validated using spectroscopic techniques?
Basic
1H and 13C NMR are critical for confirming the allyl ester moiety (δ 4.5–5.5 ppm for allyl protons) and acetyl groups (δ 2.0–2.2 ppm). For deuterated analogs, ²H NMR or 1H NMR with deuterium decoupling identifies labeling sites. MS with isotopic pattern analysis (e.g., +5 Da shift for -d5) confirms deuteration . X-ray powder diffraction (XRPD) resolves crystallinity, while FT-IR verifies functional groups (e.g., ester C=O at ~1740 cm⁻¹) .
Advanced
For ambiguous structural features, 2D NMR (e.g., HSQC, HMBC) maps coupling between the cysteine backbone and aromatic substituents. Isotope ratio mass spectrometry (IRMS) quantifies deuterium enrichment, while tandem MS (MS/MS) differentiates isobaric fragments. Synchrotron-based XRPD enhances resolution for polymorph identification .
What experimental designs mitigate kinetic isotope effects in metabolic tracing studies?
Basic
Use deuterated internal standards (e.g., -d5) in LC-MS/MS to correct for matrix effects. Ensure the deuterium label is placed at metabolically stable positions (e.g., aromatic rings) to minimize KIEs. Validate tracer stability in biological matrices (e.g., plasma, urine) via time-course stability assays .
Advanced
To address KIEs in enzyme-mediated reactions (e.g., cytochrome P450 metabolism), parallel experiments with non-deuterated analogs are critical. Computational modeling (e.g., density functional theory) predicts deuteration sites least likely to alter reaction rates. High-resolution mass spectrometry (HRMS) coupled with stable isotope-resolved metabolomics (SIRM) tracks deuterium retention in metabolic pathways .
How can conflicting LC-MS/MS data from isobaric interferences be resolved?
Basic
Optimize chromatographic separation using UPLC with sub-2µm particles and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Employ deuterated internal standards (-d5) to distinguish target analytes from endogenous isobars. Use selective reaction monitoring (SRM) transitions unique to the compound (e.g., m/z 317 → 205 for cleavage at the cysteine moiety) .
Advanced
High-resolution accurate mass (HRAM) instruments (e.g., Q-TOF) resolve isobars by mass accuracy (<5 ppm). Data-independent acquisition (DIA) with ion mobility further separates co-eluting species. For complex matrices, derivatization (e.g., dansyl chloride for thiol groups) enhances ionization efficiency and specificity .
What are the stability implications of the allyl ester group in physiological assays?
Basic
The allyl ester is prone to hydrolysis in aqueous or enzymatic environments, releasing free thiols. To stabilize, use buffered solutions (pH 6–7) and low-temperature storage (−20°C). For controlled release, employ esterase inhibitors (e.g., PMSF) in cell-based assays .
Advanced
Kinetic studies using HPLC-UV or LC-MS quantify hydrolysis rates under varying pH/temperature conditions. Alternative protecting groups (e.g., tert-butyl esters) or prodrug strategies (e.g., photo-labile groups) can improve stability. Computational simulations (e.g., molecular dynamics) predict ester interactions with hydrolytic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
